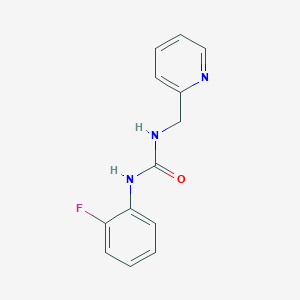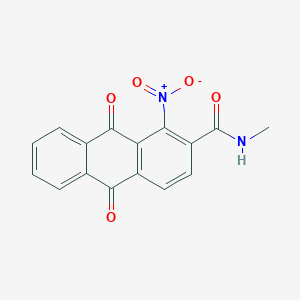![molecular formula C20H27N3 B5301548 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as MPP or MPMP. This compound has been of great interest to scientists due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The exact mechanism of action of 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter receptors such as serotonin and dopamine receptors. It has also been shown to modulate the activity of various ion channels such as voltage-gated potassium channels. These effects may contribute to its potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of various ion channels such as voltage-gated potassium channels. These effects may contribute to its potential therapeutic effects in various neurological disorders.
実験室実験の利点と制限
One advantage of using 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine in lab experiments is its potential to modulate the activity of various neurotransmitter receptors and ion channels. This makes it a useful tool for studying the function of these receptors and channels. However, one limitation of using this compound is its potential toxicity. It has been shown to have toxic effects on certain cell types at high concentrations.
将来の方向性
There are several future directions for research on 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine. One direction is to investigate its potential as a drug candidate for the treatment of various neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, further research is needed to determine its potential toxicity and side effects in vivo. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Conclusion
In conclusion, 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine is a chemical compound that has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Its potential to modulate the activity of various neurotransmitter receptors and ion channels makes it a useful tool for studying the function of these receptors and channels. Further research is needed to determine its potential as a drug candidate for the treatment of various neurological disorders, its mechanism of action, and its toxicity and side effects in vivo.
合成法
The synthesis of 1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine involves the reaction of 3-methyl-2-pyridinemethanol with 1-(2-phenylpropyl)piperazine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation. The overall yield of this synthesis is around 50-60%.
科学的研究の応用
1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. In neuroscience, it has been used as a tool to study the function of various neurotransmitter receptors such as serotonin and dopamine receptors. In pharmacology, it has been studied for its potential to modulate the activity of various ion channels such as voltage-gated potassium channels.
特性
IUPAC Name |
1-[(3-methylpyridin-2-yl)methyl]-4-(2-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3/c1-17-7-6-10-21-20(17)16-23-13-11-22(12-14-23)15-18(2)19-8-4-3-5-9-19/h3-10,18H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTPICQQNQAZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)CC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B5301501.png)
![1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5301514.png)

![1-[(1-{[6-(2-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5301520.png)

![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301538.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)



![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5301573.png)